S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a phosphoryl group attached to an octyl chain, which is further linked to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Ethoxy(4-nitrophenoxy)phosphoryl Intermediate: This step involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxy(4-nitrophenoxy)phosphoryl intermediate.
Attachment of the Octyl Chain: The intermediate is then reacted with 1-bromo-octane under nucleophilic substitution conditions to attach the octyl chain.
Formation of the Ethanethioate Moiety: Finally, the octyl-substituted intermediate is reacted with ethanethiol in the presence of a suitable catalyst to form the ethanethioate moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl and ethanethioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrophenoxy group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- S-{8-[Methoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate
- S-{8-[Ethoxy(4-aminophenoxy)phosphoryl]octyl} ethanethioate
- S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]hexyl} ethanethioate
Uniqueness
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethoxy group enhances its solubility and stability, while the nitrophenoxy and phosphoryl groups contribute to its biological activity and interaction with molecular targets.
Properties
CAS No. |
500573-41-1 |
---|---|
Molecular Formula |
C18H28NO6PS |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
S-[8-[ethoxy-(4-nitrophenoxy)phosphoryl]octyl] ethanethioate |
InChI |
InChI=1S/C18H28NO6PS/c1-3-24-26(23,25-18-12-10-17(11-13-18)19(21)22)14-8-6-4-5-7-9-15-27-16(2)20/h10-13H,3-9,14-15H2,1-2H3 |
InChI Key |
DDKGZRSHISMAKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCSC(=O)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.